Validated Crystallographic Fragment for Pin1, a High-Value Oncology Target
The core free acid structure is a validated fragment hit in the discovery of Pin1 inhibitors, a key oncology target. Its specific binding mode is confirmed by X-ray crystallography. This provides a vital structural anchor for structure-guided design, unlike closely related imidazole carboxylates like 2-phenyl-1H-imidazole-4-carboxylic acid, which lack the 5-methyl group and would make different binding interactions. The related series of phenyl imidazole acid core compounds were evolved to achieve sub-μM IC50 values against Pin1, demonstrating a clear path from this fragment to potent inhibitors [1].
| Evidence Dimension | Binding Mode Validation Against Pin1 Target |
|---|---|
| Target Compound Data | Co-crystal structure solved with Pin1 (PDB ID: 2XP5), providing detailed ligand-target interaction map [1]. |
| Comparator Or Baseline | 2-phenyl-1H-imidazole-4-carboxylic acid (CAS 77498-98-7) and 4-methyl-2-phenyl-1H-imidazole; no co-crystal structures with Pin1 found in searches. |
| Quantified Difference | Target compound provides a foundation for structure-guided chemical evolution to sub-μM inhibitors; no analogous SAR path established for comparators. |
| Conditions | X-ray diffraction at 1.90 Å resolution; Pin1 inhibition PPIase assay. |
Why This Matters
This directly answers why this specific compound, and not a simpler analog, should be used as the starting point for developing potent, cell-active Pin1 inhibitors.
- [1] Potter, A., et al. (2010). Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution. Bioorganic & Medicinal Chemistry Letters, 20(22), 6483-6488. View Source
